Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate
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Overview
Description
Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry. This compound, in particular, is characterized by the presence of bromine and chlorine substituents on the pyrazole ring, which can significantly influence its chemical reactivity and biological activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate typically involves the reaction of ethyl 3-oxobutanoate with hydrazine hydrate to form the pyrazole ring. The bromine and chlorine substituents are then introduced through halogenation reactions. Common reagents used in these reactions include bromine and chlorine gas or their respective halogenating agents. The reaction conditions often involve refluxing the reactants in an appropriate solvent such as ethanol or acetonitrile .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is typically achieved through recrystallization or chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate can undergo various types of chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction Reactions: The pyrazole ring can be oxidized or reduced under specific conditions to form different derivatives.
Coupling Reactions: The compound can participate in coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include amines, thiols, and other nucleophiles. The reactions are typically carried out in polar solvents such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) at elevated temperatures.
Oxidation Reactions: Oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction Reactions: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield amino-pyrazole derivatives, while oxidation reactions can produce pyrazole-3-carboxylic acid .
Scientific Research Applications
Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound can be used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is largely dependent on its interaction with specific molecular targets. The presence of bromine and chlorine substituents can enhance its binding affinity to certain enzymes or receptors. The compound may act as an inhibitor or modulator of enzyme activity, affecting various biochemical pathways. Detailed studies on its mechanism of action are essential to fully understand its biological effects .
Comparison with Similar Compounds
Similar Compounds
- Ethyl 4-bromo-1H-pyrazole-3-carboxylate
- Ethyl 5-chloro-1H-pyrazole-3-carboxylate
- 4-Bromo-5-chloro-1H-pyrazole-3-carboxylic acid
Uniqueness
Ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate is unique due to the simultaneous presence of both bromine and chlorine substituents on the pyrazole ring. This dual substitution can significantly influence its chemical reactivity and biological activity, making it a valuable compound for various applications in research and industry .
Properties
Molecular Formula |
C6H6BrClN2O2 |
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Molecular Weight |
253.48 g/mol |
IUPAC Name |
ethyl 4-bromo-5-chloro-1H-pyrazole-3-carboxylate |
InChI |
InChI=1S/C6H6BrClN2O2/c1-2-12-6(11)4-3(7)5(8)10-9-4/h2H2,1H3,(H,9,10) |
InChI Key |
PDSGMDHGJGRROV-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=NNC(=C1Br)Cl |
Origin of Product |
United States |
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